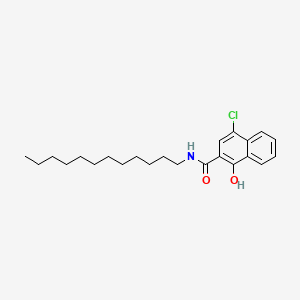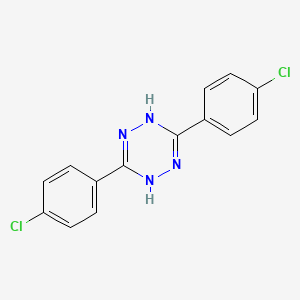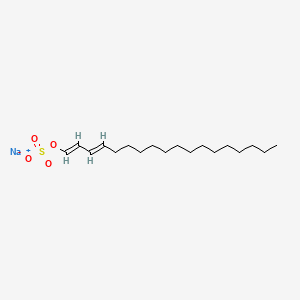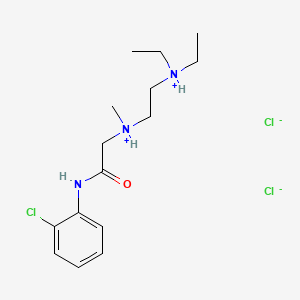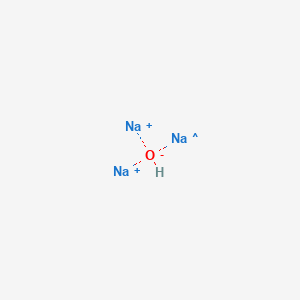
Trisodium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium oxide, with the chemical formula Na₃O, is an inorganic compound composed of sodium and oxygen. It is a white, crystalline solid that is highly reactive and typically exists in a hydrated form. This compound is known for its strong basic properties and is used in various industrial and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trisodium oxide can be synthesized through the direct reaction of sodium metal with oxygen gas. The reaction is highly exothermic and requires controlled conditions to prevent explosive outcomes: [ 6Na + O₂ → 2Na₃O ]
Industrial Production Methods: In industrial settings, this compound is often produced by the thermal decomposition of sodium peroxide (Na₂O₂) in the presence of sodium metal: [ Na₂O₂ + 2Na → 2Na₃O ] This method ensures a more controlled and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions: Trisodium oxide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form sodium peroxide.
Reduction: Can be reduced by hydrogen gas to form sodium hydroxide.
Substitution: Reacts with water to form sodium hydroxide and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Requires oxygen gas and elevated temperatures.
Reduction: Involves hydrogen gas and a catalyst.
Substitution: Reacts readily with water at room temperature.
Major Products Formed:
Oxidation: Sodium peroxide (Na₂O₂)
Reduction: Sodium hydroxide (NaOH)
Substitution: Sodium hydroxide (NaOH) and hydrogen gas (H₂)
Wissenschaftliche Forschungsanwendungen
Trisodium oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of glass, ceramics, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of trisodium oxide primarily involves its strong basic properties. It readily dissociates in water to form hydroxide ions (OH⁻), which can neutralize acids and participate in various chemical reactions. The molecular targets and pathways involved include:
Neutralization Reactions: Reacts with acids to form water and salts.
Catalysis: Acts as a catalyst in certain chemical reactions by providing hydroxide ions.
Vergleich Mit ähnlichen Verbindungen
Trisodium oxide can be compared with other similar compounds, such as:
Sodium hydroxide (NaOH): Both are strong bases, but sodium hydroxide is more commonly used due to its stability and ease of handling.
Sodium peroxide (Na₂O₂): Sodium peroxide is an oxidizing agent, whereas this compound is primarily a strong base.
Sodium carbonate (Na₂CO₃): Sodium carbonate is a weaker base compared to this compound and is used in different applications, such as water softening and glass production.
Uniqueness: this compound’s strong basicity and reactivity make it unique among sodium compounds. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its importance in scientific research and industry.
Eigenschaften
CAS-Nummer |
87331-12-2 |
|---|---|
Molekularformel |
HNa3O+ |
Molekulargewicht |
85.977 g/mol |
InChI |
InChI=1S/3Na.H2O/h;;;1H2/q;2*+1;/p-1 |
InChI-Schlüssel |
QCELJRUXBHRLJH-UHFFFAOYSA-M |
Kanonische SMILES |
[OH-].[Na].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)


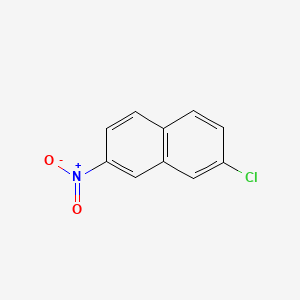
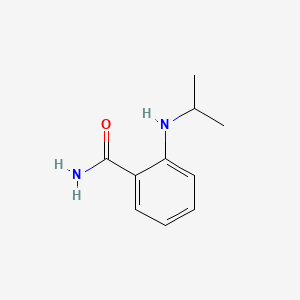
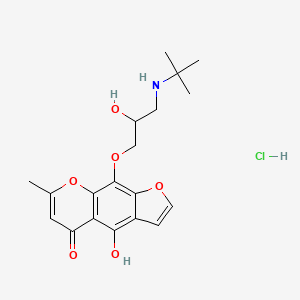
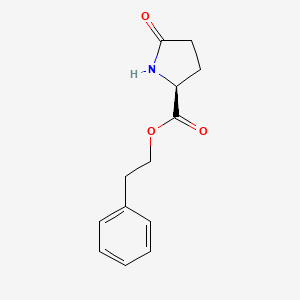
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)

